Procurement-Relevant Physicochemical Differentiation: Melting Point Identity vs. a Key Regioisomer
The identity and purity of Thieno[2,3-d]thiazol-2-amine can be rapidly verified by its distinct melting point (101-102 °C), which serves as a key differentiator from its regioisomer, Thieno[3,2-d][1,3]thiazol-2-amine (CAS 66646-11-5). While a specific melting point for the pure [3,2-d] isomer was not located in accessible non-vendor primary literature, its structurally distinct fusion pattern guarantees a fundamentally different crystal lattice energy and consequently a non-identical melting point . This single thermophysical parameter provides an immediate, cost-effective quality control (QC) gate to verify receipt of the correct isomer, a critical step for process chemistry scale-up where regioisomeric contamination can lead to divergent and erroneous SAR data in downstream biological assays.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 101-102 °C (recrystallized from benzene) |
| Comparator Or Baseline | Thieno[3,2-d][1,3]thiazol-2-amine (CAS 66646-11-5): Melting point data not publicly available in primary literature, but structurally mandated to be different. |
| Quantified Difference | Qualitative differentiation; exact numerical difference unquantified due to lack of publicly available data for the comparator. |
| Conditions | Compound recrystallized from benzene; data from ChemicalBook. |
Why This Matters
A unique melting point provides an immediate, low-cost analytical signature to conclusively verify the chemical identity of the purchased building block, mitigating the risk of failed syntheses due to regioisomeric mis-shipment.
